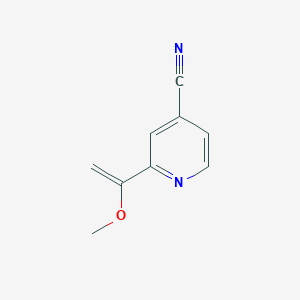
2-(1-Methoxyvinyl)isonicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methoxyvinyl)isonicotinonitrile is an organic compound that features a methoxyvinyl group attached to an isonicotinonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxyvinyl)isonicotinonitrile typically involves the reaction of isonicotinonitrile with methoxyvinyl precursors under specific conditions. One common method involves the use of palladium-catalyzed coupling reactions. For instance, a typical procedure might include the reaction of isonicotinonitrile with a methoxyvinyl halide in the presence of a palladium catalyst and a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the palladium-catalyzed coupling reactions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Methoxyvinyl)isonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The methoxyvinyl group can be oxidized under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxyvinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation of the methoxyvinyl group can lead to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the nitrile group results in the formation of primary amines.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(1-Methoxyvinyl)isonicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 2-(1-Methoxyvinyl)isonicotinonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The methoxyvinyl group can participate in various biochemical pathways, influencing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxyisonicotinonitrile
- 3-Methoxyvinylisonicotinonitrile
- 4-Methoxyvinylisonicotinonitrile
Uniqueness
2-(1-Methoxyvinyl)isonicotinonitrile is unique due to the specific positioning of the methoxyvinyl group, which can significantly influence its reactivity and interaction with biological targets. This unique structure can lead to distinct properties and applications compared to its analogs .
Propriétés
Formule moléculaire |
C9H8N2O |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
2-(1-methoxyethenyl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C9H8N2O/c1-7(12-2)9-5-8(6-10)3-4-11-9/h3-5H,1H2,2H3 |
Clé InChI |
PYFFNBYLOFOBIN-UHFFFAOYSA-N |
SMILES canonique |
COC(=C)C1=NC=CC(=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















